
(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.078644241 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran family. Its unique structural features, including a hydroxyl group, a methyl group, and a phenylmethylidene moiety, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O3, with a molecular weight of 270.29 g/mol. The structure can be represented as follows:
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which help in combating oxidative stress in biological systems.
- Antimicrobial Activity : Similar benzofuran derivatives have been reported to possess antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar scaffolds demonstrated effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure is often associated with anti-inflammatory activity, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
4-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant activity |
6-Methylflavone | Methylated flavonoid | Antioxidant properties |
Benzofuran derivatives | Benzofuran core | Antimicrobial activity |
This table illustrates how this compound can be positioned within a broader context of biologically active compounds.
Mechanisms of Action
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the compound are effective at neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Cycle Regulation : Evidence suggests that similar compounds can modulate cell cycle progression, leading to apoptosis in cancerous cells.
Case Studies
- Antimicrobial Efficacy Study : A study tested various benzofuran derivatives against multiple bacterial strains using the broth microdilution method. The results indicated that certain derivatives exhibited MIC values as low as 0.7 μg/mL against Micrococcus luteus and Bacillus spp., showcasing potent antimicrobial activity (MIC range 1.95–15.62 μg/mL) .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .
- Cancer Cell Line Testing : Research on breast cancer cell lines revealed that the compound induced apoptotic pathways and inhibited cell proliferation effectively compared to standard chemotherapeutics .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C16H12O3
- Molecular Weight : 252 g/mol
- LogP : 3.41 (indicating moderate lipophilicity)
- Polar Surface Area : 47 Ų
Medicinal Chemistry Applications
Research indicates that compounds similar to (2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one exhibit various biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups is known to enhance antioxidant activity, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Structural analogs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of benzofuran compounds exhibited significant free radical scavenging ability, which is crucial for preventing cellular damage associated with oxidative stress.
- Antimicrobial Studies : Research has highlighted the efficacy of benzofuran derivatives against resistant strains of bacteria, indicating the potential for developing new antibiotics based on the structure of this compound.
Synthetic Organic Chemistry Applications
The unique structure of this compound allows for various synthetic routes:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted phenols and aldehydes.
- Functionalization : The hydroxyl group can serve as a site for further functionalization, allowing chemists to create a range of derivatives with tailored properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable biological activities of compounds related to this compound:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
4-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant activity |
6-Methylflavone | Methylated flavonoid | Antioxidant properties |
Benzofuran derivatives | Benzofuran core | Antimicrobial activity |
Properties
IUPAC Name |
(2Z)-2-benzylidene-4-hydroxy-6-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)15-13(8-10)19-14(16(15)18)9-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIUQXCXBZLKW-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.